molecular formula C13H23NO2S B2556532 2-cyclopentyl-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide CAS No. 1448137-75-4

2-cyclopentyl-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide

Cat. No. B2556532
M. Wt: 257.39
InChI Key: FPEFHUKXYKARRC-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide, also known as CPI-1189, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of drugs known as cannabinoid receptor agonists, which are compounds that activate the cannabinoid receptors in the brain and other parts of the body.

Scientific Research Applications

Molecular Interactions and Stereochemistry

The crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed detailed insights into the intermolecular interactions, specifically hydrogen bonding patterns, which play a crucial role in the stereochemical properties and potential bioactivity of such compounds (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Comparative Metabolism Studies

Research on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes offers insights into the metabolic pathways and potential toxicological profiles of N-substituted acetamides, which can inform safety assessments and therapeutic applications (Coleman, Linderman, Hodgson, & Rose, 2000).

Receptor Selectivity in Drug Development

A novel series of (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides was explored for their muscarinic M(3) receptor antagonist activity, showcasing the therapeutic potential of N-substituted acetamides in the development of treatments for urinary tract disorders, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000).

Catalytic Applications and Cyclization Reactions

The development of palladium(0)-catalyzed cyclization to pyrrolidin-2-ones underscores the application of N-substituted acetamides in catalysis and the synthesis of cyclic compounds, which are important building blocks in pharmaceuticals and agrochemicals (Giambastiani, Pacini, Porcelloni, & Poli, 1998).

properties

IUPAC Name

2-cyclopentyl-N-[(3-methoxythiolan-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2S/c1-16-13(6-7-17-10-13)9-14-12(15)8-11-4-2-3-5-11/h11H,2-10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEFHUKXYKARRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)CC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide

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